molecular formula C44H85N11O8 B12627952 N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide CAS No. 919801-93-7

N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide

Cat. No.: B12627952
CAS No.: 919801-93-7
M. Wt: 896.2 g/mol
InChI Key: NPRUPCVIOVVMSK-PEAOEFARSA-N
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Description

N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide is a peptide compound composed of multiple amino acids. This compound is of interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and consistency.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction may yield reduced thiol groups.

Scientific Research Applications

N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing cellular signaling and metabolic processes. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-leucyl-L-leucyl-L-norleucine: Another peptide with similar structural features but different biological activities.

    N-Acetyl-L-leucyl-L-leucyl-L-methioninal: Known for its role as a protease inhibitor.

Uniqueness

N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and therapeutic development.

Properties

CAS No.

919801-93-7

Molecular Formula

C44H85N11O8

Molecular Weight

896.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C44H85N11O8/c1-26(2)22-34(38(48)57)53-40(59)32(17-11-14-20-46)52-43(62)36(24-28(5)6)55-44(63)37(25-29(7)8)54-41(60)33(18-12-15-21-47)50-39(58)31(16-10-13-19-45)51-42(61)35(23-27(3)4)49-30(9)56/h26-29,31-37H,10-25,45-47H2,1-9H3,(H2,48,57)(H,49,56)(H,50,58)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,55,63)/t31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

NPRUPCVIOVVMSK-PEAOEFARSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

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